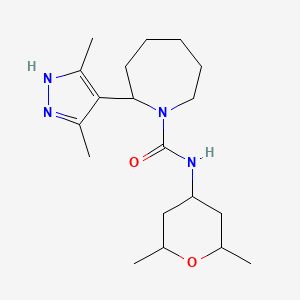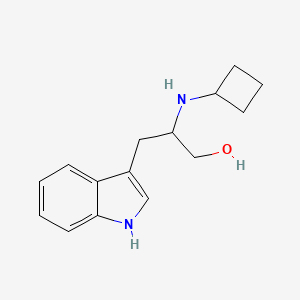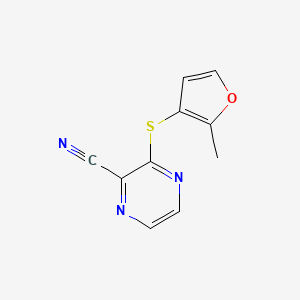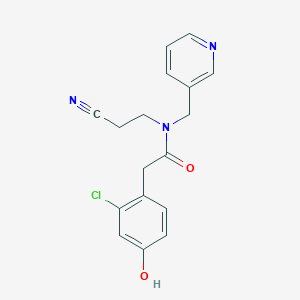
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is a chemical compound that has been synthesized and studied in recent years. This compound has potential applications in scientific research due to its unique properties and mechanisms of action. In
Mechanism of Action
The mechanism of action of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide is not fully understood. However, it has been shown to interact with the GABA-A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to inhibit the release of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety-like behavior and increase exploratory behavior. Additionally, this compound has been shown to reduce inflammation and pain in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide in lab experiments is its unique mechanism of action. This compound has been shown to interact with the GABA-A receptor, which is a target for many anxiolytic and antidepressant drugs. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
One limitation of using this compound in lab experiments is its limited availability. This compound is not currently available commercially and must be synthesized in the lab. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide. One direction is to further explore the mechanism of action of this compound. Understanding how this compound interacts with the GABA-A receptor and other targets may lead to the development of more effective anxiolytic and antidepressant drugs.
Another direction is to explore the potential use of this compound in the treatment of chronic pain and inflammation. Further studies are needed to determine the efficacy and safety of this compound in humans.
Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound. This will allow for larger scale production of this compound, which may lead to more widespread use in scientific research.
Synthesis Methods
The synthesis of N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxylic acid with 2,6-dimethyloxan-4-amine in the presence of a coupling reagent. The reaction is carried out under controlled conditions to ensure the purity of the final product.
Scientific Research Applications
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression in humans. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
properties
IUPAC Name |
N-(2,6-dimethyloxan-4-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O2/c1-12-10-16(11-13(2)25-12)20-19(24)23-9-7-5-6-8-17(23)18-14(3)21-22-15(18)4/h12-13,16-17H,5-11H2,1-4H3,(H,20,24)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLFDZWQFKTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(O1)C)NC(=O)N2CCCCCC2C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7647709.png)

![4-[2-(dimethylamino)-2-oxoethyl]-N-(1-thiophen-2-ylpropyl)piperidine-1-carboxamide](/img/structure/B7647734.png)
![2-[[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B7647741.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepane-1-carboxamide](/img/structure/B7647745.png)
![1-[2-(7-tert-butyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-3-methylurea](/img/structure/B7647756.png)
![N-[2-(diethylamino)-2-oxo-1-phenylethyl]-3-hydroxybenzamide](/img/structure/B7647776.png)
![5,6-Dimethyl-3-[(2-methyl-1,3-thiazol-5-yl)methylsulfanyl]pyridazine-4-carbonitrile](/img/structure/B7647789.png)
![2,4-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B7647794.png)


![2-[(2-methoxy-2-phenylacetyl)amino]-N-prop-2-ynylbenzamide](/img/structure/B7647802.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3-fluoropyridin-2-yl)methyl]azepane-1-carboxamide](/img/structure/B7647810.png)